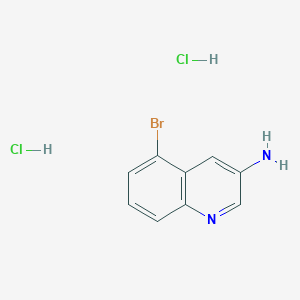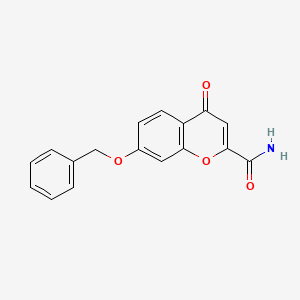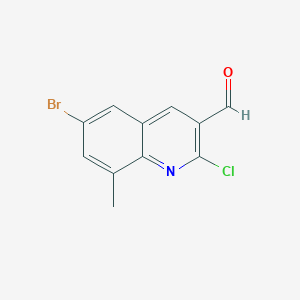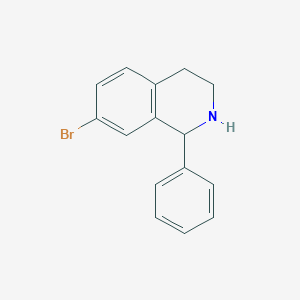
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is an organic compound with the molecular formula C6H6Br2N2O. It is commonly used in various chemical reactions and research applications due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide typically involves the bromination of 1-(pyrimidin-5-yl)ethanone. This reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted ethanones.
Oxidation Reactions: Products include oxo derivatives.
Reduction Reactions: Products include alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide involves its interaction with nucleophiles, leading to substitution reactions. The bromine atom acts as a leaving group, allowing the formation of new bonds with nucleophiles. This reactivity is utilized in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide: Similar structure but with the bromine atom at a different position on the pyrimidine ring.
2-Bromo-1-(5-methylpyridin-3-yl)ethanone hydrobromide: Contains a methyl group on the pyridine ring.
2-Bromo-1-(5-chloropyridin-2-yl)ethanone hydrobromide: Contains a chlorine atom on the pyridine ring.
Uniqueness
2-Bromo-1-(pyrimidin-5-yl)ethanone hydrobromide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties compared to its analogs .
Eigenschaften
CAS-Nummer |
58004-77-6 |
|---|---|
Molekularformel |
C6H6Br2N2O |
Molekulargewicht |
281.93 g/mol |
IUPAC-Name |
2-bromo-1-pyrimidin-5-ylethanone;hydrobromide |
InChI |
InChI=1S/C6H5BrN2O.BrH/c7-1-6(10)5-2-8-4-9-3-5;/h2-4H,1H2;1H |
InChI-Schlüssel |
CCBCLPZZTBLXGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=N1)C(=O)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)









